molecular formula C19H25N3 B13775999 5H-DIBENZO(b,e)(1,4)DIAZEPINE, 10,11-DIHYDRO-5-(2-(DIETHYLAMINO)ETHYL)- CAS No. 63918-63-8

5H-DIBENZO(b,e)(1,4)DIAZEPINE, 10,11-DIHYDRO-5-(2-(DIETHYLAMINO)ETHYL)-

Cat. No.: B13775999
CAS No.: 63918-63-8
M. Wt: 295.4 g/mol
InChI Key: NBCLKMSYLLWGFG-UHFFFAOYSA-N
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Description

5H-DIBENZO(b,e)(1,4)DIAZEPINE, 10,11-DIHYDRO-5-(2-(DIETHYLAMINO)ETHYL)- is a chemical compound belonging to the class of dibenzodiazepines This compound is characterized by its complex structure, which includes a dibenzo[b,e][1,4]diazepine core with a diethylaminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-DIBENZO(b,e)(1,4)DIAZEPINE, 10,11-DIHYDRO-5-(2-(DIETHYLAMINO)ETHYL)- typically involves the following steps:

    Formation of the Dibenzodiazepine Core: The initial step involves the formation of the dibenzodiazepine core through a series of cyclization reactions. This can be achieved using various starting materials, such as o-phenylenediamine and benzaldehyde derivatives, under acidic or basic conditions.

    Introduction of the Diethylaminoethyl Side Chain: The diethylaminoethyl side chain is introduced through nucleophilic substitution reactions. This step often requires the use of reagents such as diethylamine and ethyl halides under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylaminoethyl side chain can be replaced with other functional groups. Common reagents include alkyl halides and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles, controlled temperature and pressure.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the diethylaminoethyl side chain.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic effects. It has shown promise in the development of new drugs for the treatment of neurological disorders, cancer, and infectious diseases.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 5H-DIBENZO(b,e)(1,4)DIAZEPINE, 10,11-DIHYDRO-5-(2-(DIETHYLAMINO)ETHYL)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine
  • 10,11-Dihydro-5H-dibenz[b,f]azepine
  • 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]-diazepin-11-one

Uniqueness

Compared to similar compounds, 5H-DIBENZO(b,e)(1,4)DIAZEPINE, 10,11-DIHYDRO-5-(2-(DIETHYLAMINO)ETHYL)- stands out due to its specific diethylaminoethyl side chain, which imparts unique chemical and biological properties. This side chain enhances its solubility, bioavailability, and interaction with molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

63918-63-8

Molecular Formula

C19H25N3

Molecular Weight

295.4 g/mol

IUPAC Name

2-(5,6-dihydrobenzo[b][1,4]benzodiazepin-11-yl)-N,N-diethylethanamine

InChI

InChI=1S/C19H25N3/c1-3-21(4-2)13-14-22-18-11-7-5-9-16(18)15-20-17-10-6-8-12-19(17)22/h5-12,20H,3-4,13-15H2,1-2H3

InChI Key

NBCLKMSYLLWGFG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2CNC3=CC=CC=C31

Origin of Product

United States

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